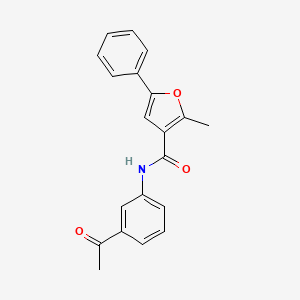![molecular formula C17H15NO7 B5693656 5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B5693656.png)
5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a methoxyphenoxy group, an acetylamino group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 5-aminoisophthalic acid.
Formation of 2-(2-Methoxyphenoxy)acetic Acid: 2-Methoxyphenol is reacted with chloroacetic acid under basic conditions to form 2-(2-methoxyphenoxy)acetic acid.
Acylation Reaction: The 2-(2-methoxyphenoxy)acetic acid is then reacted with 5-aminoisophthalic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-[[2-(2-Hydroxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetylamino group can form hydrogen bonds with active site residues, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-[[2-(2-Hydroxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dimethanol: Similar structure but with alcohol groups instead of carboxylic acid groups.
Uniqueness
5-[[2-(2-Methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and a methoxyphenoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[2-(2-methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-24-13-4-2-3-5-14(13)25-9-15(19)18-12-7-10(16(20)21)6-11(8-12)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXIBNSMQBFNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5693576.png)
![N-(2,3-dimethylphenyl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B5693578.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE](/img/structure/B5693586.png)
![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5693623.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)
![3-benzyl-4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)
